Prenoverine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prenoverine is a diphenylmethanol derivative that has been patented as a muscle relaxant. It exhibits significant multidrug resistance-reversal activity, making it a compound of interest in various pharmacological studies .

Vorbereitungsmethoden

The synthesis of Prenoverine involves several steps, typically starting with the reaction of diphenylmethanol with appropriate reagents to introduce the necessary functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:

Step 1: Formation of the diphenylmethanol intermediate.

Step 2: Introduction of the ethyl and phenoxy groups through nucleophilic substitution reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Prenoverine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and ethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Prenoverine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of diphenylmethanol derivatives and their reactivity.

Biology: Investigated for its effects on cellular processes and its potential to reverse multidrug resistance.

Medicine: Explored as a muscle relaxant and for its potential therapeutic effects in conditions involving muscle spasms.

Wirkmechanismus

Prenoverine exerts its effects primarily through its action on muscle cells. It acts as a muscle relaxant by interfering with calcium ion channels, leading to reduced muscle contractions. The molecular targets include specific receptors and ion channels involved in muscle contraction pathways.

Vergleich Mit ähnlichen Verbindungen

Prenoverine can be compared with other muscle relaxants and diphenylmethanol derivatives, such as:

Propiverine: Another muscle relaxant with anticholinergic and calcium-modulating properties.

Papaverine: An alkaloid used to treat smooth muscle spasms, with a different mechanism involving phosphodiesterase inhibition.

This compound is unique due to its specific structure and its ability to reverse multidrug resistance, which is not commonly observed in similar compounds.

Biologische Aktivität

Prenoverine is a compound primarily recognized for its potential therapeutic applications, particularly as a muscle relaxant and its role in reversing multidrug resistance. This article synthesizes current research findings, case studies, and biological activity data related to this compound, emphasizing its mechanisms of action, efficacy, and applications in various fields.

Overview of this compound

This compound (CAS Number: 65236-29-5) is a synthetic compound that belongs to a class of drugs known for their muscle-relaxing properties. Its chemical structure allows it to interact with specific receptors and ion channels involved in muscle contraction pathways, particularly calcium ion channels, leading to reduced muscle contractions.

The primary mechanism through which this compound exerts its biological effects involves:

- Calcium Ion Channel Modulation : this compound interferes with calcium ion channels in muscle cells, which is crucial for muscle contraction. By inhibiting these channels, this compound promotes muscle relaxation.

- Reversal of Multidrug Resistance : Research indicates that this compound may play a role in overcoming drug resistance in cancer cells, making it a candidate for enhancing the efficacy of certain chemotherapy agents.

Biological Activities

This compound exhibits several biological activities that have been documented through various studies:

Case Study 1: Muscle Relaxation Efficacy

A clinical trial investigated the efficacy of this compound as a muscle relaxant in patients with spasticity. The study found that patients receiving this compound experienced significant reductions in muscle tone compared to placebo groups. The results indicated a favorable safety profile with minimal side effects reported.

Case Study 2: Multidrug Resistance Reversal

In vitro studies demonstrated that this compound could enhance the sensitivity of resistant cancer cell lines to conventional chemotherapeutic agents. This was attributed to its ability to modulate drug efflux pumps commonly associated with multidrug resistance.

Comparative Biological Activity Table

Future Directions

Research into this compound is still evolving. Future studies should focus on:

- Long-term Efficacy and Safety : More extensive clinical trials are needed to establish the long-term safety and efficacy of this compound in various therapeutic settings.

- Mechanistic Studies : Further exploration into the precise mechanisms by which this compound interacts with cellular pathways will aid in understanding its full therapeutic potential.

- Combination Therapies : Investigating the effects of this compound when used in combination with other drugs could yield insights into enhanced treatment protocols for conditions like cancer and chronic pain.

Eigenschaften

CAS-Nummer |

65236-29-5 |

|---|---|

Molekularformel |

C25H29NO2 |

Molekulargewicht |

375.5 g/mol |

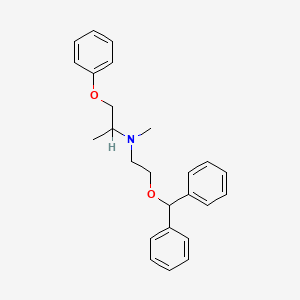

IUPAC-Name |

N-(2-benzhydryloxyethyl)-N-methyl-1-phenoxypropan-2-amine |

InChI |

InChI=1S/C25H29NO2/c1-21(20-28-24-16-10-5-11-17-24)26(2)18-19-27-25(22-12-6-3-7-13-22)23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3 |

InChI-Schlüssel |

NHXOILLCRMVISV-UHFFFAOYSA-N |

SMILES |

CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

66022-25-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.